molecular formula C20H26O2 B14278502 1,1'-(Hexane-3,4-diyl)bis(2-methoxybenzene) CAS No. 138690-26-3

1,1'-(Hexane-3,4-diyl)bis(2-methoxybenzene)

Cat. No.: B14278502
CAS No.: 138690-26-3
M. Wt: 298.4 g/mol
InChI Key: ZNZBZMVFRMWHSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-(Hexane-3,4-diyl)bis(2-methoxybenzene) is an organic compound characterized by its unique structure, which includes a hexane backbone with two methoxybenzene groups attached at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Hexane-3,4-diyl)bis(2-methoxybenzene) typically involves the following steps:

    Starting Materials: The synthesis begins with hexane and 2-methoxybenzene.

    Reaction Conditions: A Friedel-Crafts alkylation reaction is commonly employed, where hexane is reacted with 2-methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

    Procedure: The reaction mixture is heated under reflux conditions, allowing the alkylation to occur, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 1,1’-(Hexane-3,4-diyl)bis(2-methoxybenzene) may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), converting the methoxy groups to hydroxyl groups.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxybenzene rings react with electrophiles such as bromine (Br₂) or nitric acid (HNO₃), resulting in brominated or nitrated derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: H₂ with Pd/C catalyst.

    Substitution: Br₂ in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Hydroxyl derivatives.

    Substitution: Brominated or nitrated compounds.

Scientific Research Applications

1,1’-(Hexane-3,4-diyl)bis(2-methoxybenzene) has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the production of polymers and advanced materials due to its structural properties.

Mechanism of Action

The mechanism by which 1,1’-(Hexane-3,4-diyl)bis(2-methoxybenzene) exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy groups can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1,1’-(Ethane-1,2-diyl)bis(2-methoxybenzene): Similar structure but with an ethane backbone.

    1,1’-(Propane-1,3-diyl)bis(2-methoxybenzene): Contains a propane backbone.

    1,1’-(Butane-1,4-diyl)bis(2-methoxybenzene): Features a butane backbone.

Uniqueness: 1,1’-(Hexane-3,4-diyl)bis(2-methoxybenzene) is unique due to its longer hexane backbone, which can influence its physical and chemical properties, such as solubility and reactivity. This structural variation can lead to different applications and functionalities compared to its shorter-chain analogs.

Properties

CAS No.

138690-26-3

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

IUPAC Name

1-methoxy-2-[4-(2-methoxyphenyl)hexan-3-yl]benzene

InChI

InChI=1S/C20H26O2/c1-5-15(17-11-7-9-13-19(17)21-3)16(6-2)18-12-8-10-14-20(18)22-4/h7-16H,5-6H2,1-4H3

InChI Key

ZNZBZMVFRMWHSC-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1OC)C(CC)C2=CC=CC=C2OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.